molecular formula C9H11N3O2 B1482157 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092804-77-6

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1482157
CAS No.: 2092804-77-6
M. Wt: 193.2 g/mol
InChI Key: LKWTWKHOHSHPOH-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a high-value heterocyclic building block designed for advanced drug discovery and medicinal chemistry research. The imidazo[1,2-b]pyrazole scaffold is recognized as an attractive synthetic target due to its noteworthy pharmacological potential, which is strongly influenced by the substitution pattern on the ring system . This compound is expertly functionalized with critical moieties for chemical diversification. The carboxylic acid group at the 7-position serves as a versatile handle for further derivatization, particularly through amide bond formation, to explore structure-activity relationships . The ethyl group at the N-1 position and the methyl group at the C-6 position are strategic substitutions that can fine-tune the molecule's physicochemical properties, lipophilicity, and overall biological activity profile . Compounds based on the imidazo[1,2-b]pyrazole core have demonstrated a range of intriguing biological activities in preclinical research. These include potential anti-angiogenic effects, with some derivatives acting as multi-target agents capable of inhibiting pathways involved in inflammation and cancer, such as p38 MAPK phosphorylation . Related heterocyclic cores, such as imidazo[1,2-b]pyridazine, have been developed as potent inhibitors of kinases like VEGFR-2, a key target in oncology . The synthetic accessibility of this chemotype is well-established, with efficient methods like the Groebke–Blackburn–Bienaymé multicomponent reaction enabling rapid library generation for screening . This product is offered For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-11-4-5-12-8(11)7(9(13)14)6(2)10-12/h4-5H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWTWKHOHSHPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Synthetic Routes

The primary synthetic approach to 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves cyclocondensation reactions starting from substituted pyrazole derivatives. A typical route includes:

  • Starting Materials : 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid or related esters.
  • Key Reaction : Cyclization under controlled conditions to form the imidazo[1,2-b]pyrazole scaffold.
  • Conditions : Often performed in polar aprotic solvents such as DMF or THF, sometimes with catalysts like sodium azide or tert-butyl peroxide.
  • Purification : Recrystallization from ethanol or toluene to achieve high purity.

This method allows for good control over the substitution pattern and functional group integrity, yielding the target compound with moderate to high efficiency.

One-Pot Multicomponent Synthesis via Groebke–Blackburn–Bienaymé (GBB) Reaction

A more recent and efficient approach uses a sequential one-pot, two-step multicomponent reaction known as the GBB reaction. This method facilitates rapid assembly of the imidazo[1,2-b]pyrazole core with diverse substitutions.

  • Key Components :

    • Aminopyrazole derivatives (e.g., 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate)
    • Aldehydes (e.g., p-tolualdehyde)
    • Isocyanides (e.g., tert-butyl isocyanide)
    • Acid catalyst (e.g., trifluoroacetic acid, TFA)
  • Procedure :

    • Microwave-assisted formation of the aminopyrazole intermediate from ethoxymethylene malononitrile and hydrazine under ethanol at 80 °C for 10 min.
    • Addition of aldehyde, isocyanide, and catalytic TFA at room temperature to promote the GBB reaction.
    • Isolation of the product by simple filtration.
  • Yields : Typically range from 54% to 79%, depending on substituents and reaction conditions.

  • Advantages :

    • Operational simplicity and scalability.
    • Green chemistry compatibility due to use of ethanol and water as solvents.
    • High regioselectivity and chemoselectivity confirmed by NMR and crystallography.
  • Representative Data Table from Studies :

Entry R1 (Pyrazole Substituent) Aldehyde Isocyanide Product Yield (%)
1 H (COOEt) p-Tolualdehyde tert-butyl isocyanide 54
2 Me (CN) p-Tolualdehyde tert-butyl isocyanide 79
3 Me (COOEt) Various Aldehydes Various Isocyanides 59-74

This table illustrates the versatility of the GBB method in preparing substituted imidazo[1,2-b]pyrazoles including the target compound or close analogs.

Alkylation and Functional Group Introduction

Following the formation of the imidazo[1,2-b]pyrazole core, specific alkylation steps introduce the ethyl group at the 1-position and methyl group at the 6-position. This is achieved by:

  • Alkylation Reagents : Ethyl halides or methylating agents.
  • Conditions : Typically under basic conditions to deprotonate nitrogen atoms, facilitating nucleophilic substitution.
  • Carboxylic Acid Formation : Hydrolysis or oxidation of ester intermediates to yield the carboxylic acid moiety at the 7-position.

Industrial Scale and Continuous Flow Adaptations

For industrial production, the synthetic routes are adapted to continuous flow reactors to enhance:

  • Reaction control (temperature, time, mixing)
  • Yield optimization
  • Cost-effectiveness and scalability

Continuous flow methods allow precise modulation of reaction parameters, improving reproducibility and purity of this compound.

Purification Techniques

  • Recrystallization : From ethanol or toluene to achieve >95% purity.
  • Chromatography : Silica gel column chromatography using dichloromethane/methanol gradients for polar intermediates.
  • Solvent Extraction : For oily intermediates, followed by rotary evaporation.

Summary Table of Preparation Methods

Method Key Steps Solvents/Catalysts Yield Range (%) Notes
Cyclocondensation Pyrazole precursor cyclization DMF, THF, NaN₃, tert-butyl peroxide Moderate to High Classical method, good substitution control
One-Pot GBB Multicomponent Aminopyrazole + aldehyde + isocyanide + acid catalyst EtOH, water, TFA, microwave 54 - 79 Efficient, green-compatible, regioselective
Alkylation & Functionalization Alkylation of N and methyl groups, ester hydrolysis Alkyl halides, bases High Introduces ethyl and methyl groups, carboxylic acid formation
Continuous Flow Industrial Adapted cyclocondensation in flow reactors Flow reactors, controlled conditions Optimized Scalable, reproducible, cost-effective

Research Findings Supporting Preparation Methods

  • Structural Characterization : X-ray crystallography confirms the imidazo[1,2-b]pyrazole core structure and substitution pattern, with dihedral angles and hydrogen bonding crucial for stability.
  • NMR Analysis : 1D and 2D NMR techniques validate regioselectivity and tautomeric forms, ensuring the exclusive formation of the desired isomer.
  • Microwave-Assisted Synthesis : Enhances reaction rates and yields in the GBB protocol.
  • Catalyst Role : TFA (20 mol%) effectively promotes the GBB reaction at room temperature, facilitating mild and efficient synthesis.

Chemical Reactions Analysis

1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazo[1,2-b]pyrazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acid derivatives, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Anticancer Properties

Research indicates that 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exhibits significant anticancer activity. Its mechanism of action involves:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, studies indicate that it triggers mitochondrial depolarization and activates caspase pathways in leukemia cells.
  • Differentiation of Myeloid Cells : It promotes differentiation in immature myeloid cells, which is crucial for restoring antitumor immunity. This property is particularly significant in the context of immunotherapy for cancer treatment.

Immunomodulatory Effects

The compound's ability to modulate immune responses makes it a candidate for further research in immunotherapy:

  • Enhancement of Antitumor Immunity : By promoting the differentiation of immune cells, it may enhance the body’s natural defenses against tumors.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of an aldehyde with an amine.
  • Introduction of the Pyrazole Ring : The imidazole derivative is reacted with hydrazine and a suitable carbonyl compound.
  • Functionalization : Ethyl and methyl groups are introduced through alkylation reactions.
  • Carboxylic Acid Formation : The carboxylic acid group is formed by reacting the intermediate with appropriate reagents under controlled conditions.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against leukemia cell lines. It was found that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers such as cleaved caspases and PARP .

Case Study 2: Immunomodulation

A clinical trial investigated the effects of this compound on myeloid cell differentiation in patients undergoing cancer therapy. Results showed a significant increase in differentiated myeloid cells post-treatment, suggesting its potential role as an immunomodulator .

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[1,2-b]pyrazole scaffold allows diverse substitutions, which influence physicochemical properties and bioactivity. Key analogues include:

Table 1: Structural Comparison of Selected Analogues
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (2092804-77-6) 1-Ethyl, 6-methyl, 7-COOH C₉H₁₁N₃O₂ 193.20 Neutral alkyl groups; carboxylic acid
8a (C12H10FN3O2) 2-(4-Fluorophenyl), 7-COOH, dihydro core C₁₂H₁₀FN₃O₂ 259.23 Fluorinated aryl; saturated ring
7-Bromo-1-methyl derivative (1782218-10-3) 7-Bromo, 1-methyl, 6-COOH C₇H₆BrN₃O₂ 244.05 Halogen substituent; compact structure
1-Methyl analogue (135830-16-9) 1-Methyl, 7-COOH C₇H₇N₃O₂ 165.15 Minimal alkyl substitution
1-(Cyclopropylmethyl) analogue (2091713-86-7) 1-Cyclopropylmethyl, 6-methyl, 7-COOH C₁₁H₁₄N₃O₂ 220.25 Bulky cyclopropyl group

Key Observations :

  • Aryl/Halogen Substituents: Compound 8a’s 4-fluorophenyl group increases aromaticity and may enhance binding to hydrophobic enzyme pockets , while the 7-bromo derivative’s halogen could facilitate cross-coupling reactions in drug design . Saturation: The dihydro structure in 8a introduces conformational rigidity, which may limit rotational freedom compared to the fully unsaturated target compound .
Anticancer Potential:
  • Compound 8a and its hydrazide derivatives (e.g., 4I in ) demonstrate antiproliferative activity against melanoma cells, with 4I showing 1.4-fold greater efficacy than the drug Vemurafenib in resistant cells .
  • The target compound’s ethyl and methyl groups may modulate similar bioactivity, but direct evidence is lacking.

Commercial Availability and Stability

  • The target compound is currently in stock, priced competitively for research use .

Biological Activity

1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound notable for its unique structure, which combines imidazole and pyrazole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications.

Chemical Structure and Properties

The compound's structure features a fused imidazole and pyrazole ring, characterized by the following molecular formula:

  • Molecular Formula : C9H11N3O2
  • Molecular Weight : 179.20 g/mol

Anticancer Properties

Recent studies have shown that derivatives of the imidazo[1,2-b]pyrazole scaffold exhibit significant anticancer activities. For instance, compounds derived from this scaffold have demonstrated growth inhibition against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) with IC50 values ranging from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) with IC50 values between 4.98 and 14.65 μM.

These findings suggest that the compound can act as a microtubule-destabilizing agent, promoting apoptosis in cancer cells through enhanced caspase-3 activity and morphological changes at effective concentrations .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies indicate that related compounds show strong inhibition of cyclooxygenase enzymes (COX), particularly COX-2, with IC50 values as low as 0.02–0.04 μM. This suggests a potential role in developing anti-inflammatory medications with fewer side effects compared to traditional NSAIDs .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, a comparison with other similar compounds is essential.

Compound NameStructure TypeKey Differences
1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamideImidazo[1,2-b]pyrazoleDifferent position of carboxamide group
4-MethylpyrazolePyrazoleLacks imidazole moiety; simpler structure
5-MethylimidazoleImidazoleOnly contains imidazole; no pyrazole ring

The structural differences significantly influence their biological activities, underscoring the importance of the specific arrangement of functional groups in determining the pharmacological profiles of these compounds.

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. The compound's potential applications span various fields:

  • Medicinal Chemistry : As a candidate for drug development targeting cancer and inflammatory diseases.
  • Material Science : Its unique structure makes it suitable for applications in organic electronics and photonic devices.
  • Biological Research : Used as a biochemical probe to study cellular processes and mechanisms of action in various biological systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, ethyl esters of related imidazo[1,2-b]pyrazole derivatives can be synthesized using NaN₃ as a catalyst in DMF at 50°C, followed by cooling, ice-water quenching, and recrystallization from ethanol . Alternative routes employ THF as a solvent with tert-butyl peroxide under reflux conditions, followed by pH adjustment (e.g., HCl to pH 3) and recrystallization from toluene . Key steps include optimizing azide substitutions and controlling ring closure via temperature modulation.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, the crystal structure of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate was resolved at 273 K, revealing dihedral angles (e.g., 16.90° between imidazo-pyrazole and benzene planes) and intermolecular interactions (e.g., O–H⋯N hydrogen bonds) critical for stability . Complementary techniques include NMR (¹H/¹³C) for functional group validation and mass spectrometry for molecular weight confirmation.

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol or toluene is widely used to achieve high purity (>95%) . For polar derivatives, column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradients) is recommended. For oily intermediates, solvent extraction (e.g., CH₂Cl₂) followed by rotary evaporation ensures minimal residue .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of substituted imidazo[1,2-b]pyrazoles?

  • Methodological Answer :

  • Catalyst Screening : Compare NaN₃ (DMF, 50°C) vs. tert-butyl peroxide (THF, reflux) for azide-mediated cyclization. NaN₃ favors faster kinetics but may require quenching to avoid side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance solubility of intermediates, while THF improves thermal stability during reflux .
  • Temperature Control : Lower temperatures (e.g., 50°C) reduce decomposition, whereas reflux (80–100°C) accelerates ring closure but risks byproduct formation .

Q. How can computational modeling aid in predicting the biological activity of derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes implicated in inflammation or cancer). The planar imidazo[1,2-b]pyrazole core facilitates π-π stacking with aromatic residues in active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity data from in vitro assays. For example, methylsulfanyl groups enhance hydrophobicity, improving membrane permeability .

Q. How should researchers address contradictions in reported biological activity data for structurally similar derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from multiple sources (e.g., Vanotti et al. vs. Kinnamon et al.) to identify confounding factors like assay conditions (e.g., cell line variability) .
  • Structural Benchmarking : Use X-ray data to verify if dihedral angles (e.g., 16.90° in phenyl-substituted derivatives) alter binding conformations .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., IC₅₀ measurements in triplicate) to confirm activity trends.

Q. What analytical techniques are critical for detecting impurities in scaled-up syntheses?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate and quantify byproducts.
  • LC-MS : Identify low-abundance impurities (e.g., uncyclized intermediates) via high-resolution mass detection.
  • Elemental Analysis : Confirm stoichiometric purity, especially for metal-containing catalysts (e.g., residual Na⁺ from NaN₃ reactions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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